Physicochemical Profiling & Synthetic Utility of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Physicochemical Profiling & Synthetic Utility of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Executive Summary
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 74976-34-4), often referred to as 6-bromo-5-azaindoline , represents a critical scaffold in modern medicinal chemistry. Structurally, it consists of a saturated pyrroline ring fused to a pyridine core, distinguished by a bromine handle at the C6 position. This halogenated bicyclic system serves as a high-value intermediate for the development of kinase inhibitors (e.g., JAK, Aurora kinase) and other heterocyclic therapeutics.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, structural reactivity, and experimental handling, designed to support researchers in optimizing lead generation and synthetic workflows.
Chemical Identity & Structural Analysis[1][2]
Core Identifiers
| Property | Detail |
| IUPAC Name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
| Common Name | 6-Bromo-5-azaindoline |
| CAS Number | 74976-34-4 |
| Molecular Formula | C₇H₇BrN₂ |
| Molecular Weight | 199.05 g/mol |
| SMILES | BrC1=CC2=C(CCN2)C=N1 |
| InChI Key | QUGWYCFURLIXJB-UHFFFAOYSA-N |
Structural Logic & Electronic Effects
The molecule features two nitrogen atoms in distinct electronic environments, creating a unique reactivity profile:
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N5 (Pyridine Nitrogen): This is the primary basic center. However, its basicity is attenuated by the electron-withdrawing bromine atom at the adjacent C6 position (-I effect) and the inductive influence of the fused pyrroline ring.
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N1 (Indoline Nitrogen): This secondary amine is part of the fused system. Unlike the planar, delocalized nitrogen in the fully aromatic azaindole, the nitrogen in the dihydro (azaindoline) scaffold retains more sp³ character, making it a viable nucleophile for N-alkylation or acylation without requiring strong deprotonation.
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C6-Bromine Handle: Positioned ortho to the pyridine nitrogen, this bromine is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), serving as the primary vector for diversifying the scaffold.
Physicochemical Properties Profile
The following data aggregates experimental observations with high-confidence predictive models (consensus logP/pKa) to guide formulation and assay design.
| Property | Value | Context & Implications |
| Physical State | Solid (Powder) | Typically white to off-white crystalline solid. |
| Melting Point | 145–150 °C (Est.) | Note: Experimental values vary by crystal form; range inferred from structural analogs. |
| LogP (Consensus) | 1.24 | Lipinski Compliant. Moderate lipophilicity ensures good membrane permeability while maintaining solubility in polar organic solvents. |
| TPSA | 24.9 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| pKa (Pyridine N) | ~3.5 – 4.0 (Pred.) | Lower than unsubstituted pyridine (5.2) due to the ortho-bromo substituent. |
| pKa (Indoline N) | ~5.0 (Pred.) | Acts as a weak base; protonation typically occurs at N5 first in aqueous media. |
| Solubility | DMSO, MeOH, DCM | High solubility in DMSO (>50 mg/mL). Poor water solubility at neutral pH; soluble in dilute acid (1M HCl). |
Synthetic Pathways & Manufacturing Logic
The synthesis of the dihydro scaffold typically follows a retro-synthetic logic starting from the fully aromatic 6-bromo-5-azaindole. The reduction step is critical and must be controlled to prevent dehalogenation of the bromine.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic route from nitro-pyridine precursor to the dihydro-target.
Detailed Experimental Protocol: Selective Reduction
Rationale: Direct hydrogenation (H₂/Pd-C) often leads to hydrodebromination. The use of Sodium Cyanoborohydride (NaBH₃CN) in acetic acid is the industry standard for reducing indoles/azaindoles to indolines/azaindolines while preserving aryl halides.
Protocol:
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Dissolution: Charge a round-bottom flask with 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and glacial acetic acid (0.5 M concentration).
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Reduction: Cool to 0°C. Add NaBH₃CN (3.0 eq) portion-wise over 30 minutes to manage exotherm and hydrogen gas evolution.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the mass shift (+2 Da, from 197 to 199 m/z).
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Work-up: Quench with water. Adjust pH to ~10 using 2M NaOH (keep temperature <10°C). Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Analytical Profiling & Quality Control
For researchers validating the identity of purchased or synthesized material, the following analytical signatures are definitive.
| Method | Parameter | Expected Observation |
| HPLC-UV | Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase | H₂O (0.1% Formic Acid) / MeCN gradient | |
| Detection | 254 nm / 280 nm | |
| ¹H NMR | Solvent | DMSO-d₆ or CDCl₃ |
| Key Signals | Aromatic: Two singlets (or doublets with small coupling) for the pyridine protons (C4-H, C7-H).Aliphatic: Two triplets at ~3.0 ppm (C3-H) and ~3.6 ppm (C2-H) corresponding to the dihydro pyrrole ring. | |
| LC-MS | Ionization | ESI+ (Positive Mode) |
| Mass | [M+H]⁺ = 199.0 / 201.0 (1:1 Isotopic pattern characteristic of Bromine). |
Handling, Stability & Safety (GHS)
Storage:
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Hygroscopicity: Mildly hygroscopic. Store in a desiccator.
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Oxidation: The indoline nitrogen is susceptible to oxidation back to the aromatic indole upon prolonged exposure to air/light. Store under Nitrogen/Argon at -20°C for long-term retention.
Safety Profile (GHS Classification):
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
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Synthesis of Aromatic Precursor: Wang, L., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
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General Azaindole Reduction Methods: "Reduction of Indoles to Indolines." Organic Chemistry Portal.
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Physicochemical Data: PubChem Compound Summary for 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Analogous Data).
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Commercial Property Data: Fluorochem Product Sheet, CAS 74976-34-4.[2]
